molecular formula C18H19BrN2O5S B3640958 methyl 3-[[2-(3-bromo-N-methylsulfonylanilino)acetyl]amino]-4-methylbenzoate

methyl 3-[[2-(3-bromo-N-methylsulfonylanilino)acetyl]amino]-4-methylbenzoate

Cat. No.: B3640958
M. Wt: 455.3 g/mol
InChI Key: DUKBMJFRUQMGAW-UHFFFAOYSA-N
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Description

Methyl 3-[[2-(3-bromo-N-methylsulfonylanilino)acetyl]amino]-4-methylbenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate core substituted with a bromo group, a methylsulfonyl group, and an anilino group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[[2-(3-bromo-N-methylsulfonylanilino)acetyl]amino]-4-methylbenzoate typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the benzoate core and introduce the bromo and methylsulfonyl groups through electrophilic aromatic substitution reactions. The anilino group can be introduced via nucleophilic substitution reactions. The final step often involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[[2-(3-bromo-N-methylsulfonylanilino)acetyl]amino]-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the removal of certain substituents.

Scientific Research Applications

Methyl 3-[[2-(3-bromo-N-methylsulfonylanilino)acetyl]amino]-4-methylbenzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-[[2-(3-bromo-N-methylsulfonylanilino)acetyl]amino]-4-methylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[[2-(3-chloro-N-methylsulfonylanilino)acetyl]amino]-4-methylbenzoate
  • Methyl 3-[[2-(3-fluoro-N-methylsulfonylanilino)acetyl]amino]-4-methylbenzoate
  • Methyl 3-[[2-(3-iodo-N-methylsulfonylanilino)acetyl]amino]-4-methylbenzoate

Uniqueness

Methyl 3-[[2-(3-bromo-N-methylsulfonylanilino)acetyl]amino]-4-methylbenzoate is unique due to the presence of the bromo group, which can influence its reactivity and interactions with other molecules. The combination of the bromo group with the methylsulfonyl and anilino groups provides a distinct set of chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

methyl 3-[[2-(3-bromo-N-methylsulfonylanilino)acetyl]amino]-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O5S/c1-12-7-8-13(18(23)26-2)9-16(12)20-17(22)11-21(27(3,24)25)15-6-4-5-14(19)10-15/h4-10H,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKBMJFRUQMGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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